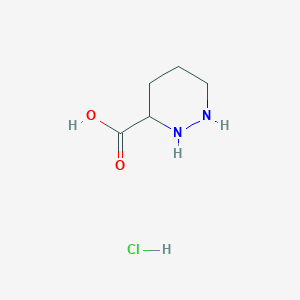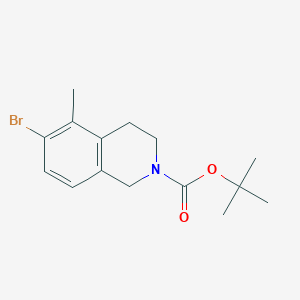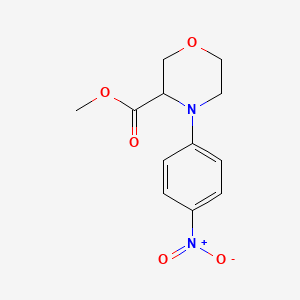
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by a benzene ring with a nitro group attached. This particular compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom, and a carboxylic acid methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester typically involves the reaction of 4-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium carbonate.
Ester Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Reduction: 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester.
Substitution: Various substituted morpholine derivatives.
Ester Hydrolysis: 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid.
Applications De Recherche Scientifique
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylalanine methyl ester: Similar structure but with an amino acid backbone.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a morpholine ring.
Methyl-phosphonic acid mono-(4-nitro-phenyl) ester: Contains a phosphonic acid ester group.
Uniqueness
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14N2O5 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
methyl 4-(4-nitrophenyl)morpholine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)11-8-19-7-6-13(11)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3 |
Clé InChI |
XOTNXOYHSMPUMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B12272745.png)
![Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane](/img/structure/B12272751.png)
![2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272771.png)
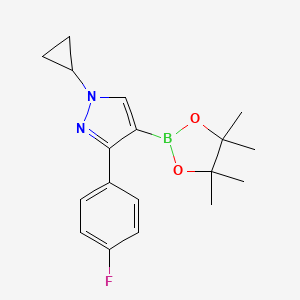
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12272786.png)
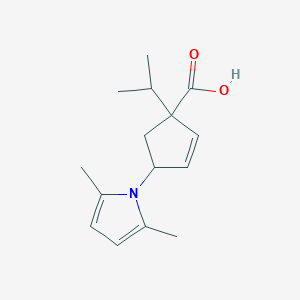
![(1R,4R)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B12272803.png)
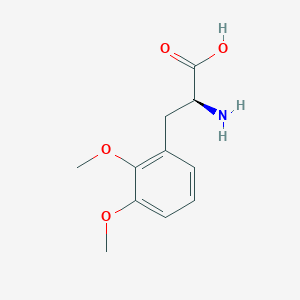
![2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12272820.png)
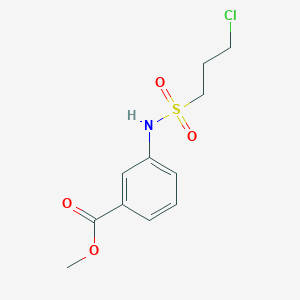
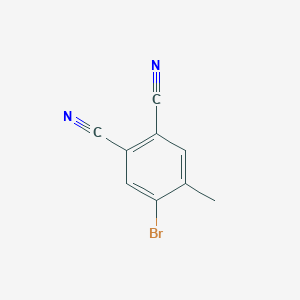
![4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272838.png)
